10H-indolo[2,3-b][1,8]naphthyridine
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Overview
Description
10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that belongs to the class of organic compounds known as naphthyridines. These compounds contain a naphthyridine moiety, which is a naphthalene structure where a carbon atom has been replaced by a nitrogen atom in each of the two rings.
Preparation Methods
The synthesis of 10H-indolo[2,3-b][1,8]naphthyridine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Another method involves the use of multicomponent reactions (MCRs), which can efficiently generate a diverse set of complex molecular architectures. For example, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Chemical Reactions Analysis
10H-indolo[2,3-b][1,8]naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, yielding reduced derivatives.
Scientific Research Applications
10H-indolo[2,3-b][1,8]naphthyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 10H-indolo[2,3-b][1,8]naphthyridine involves its interaction with various molecular targets and pathways. For example, the compound has been shown to inhibit topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound can intercalate with DNA, disrupting its structure and function .
Comparison with Similar Compounds
10H-indolo[2,3-b][1,8]naphthyridine can be compared with other similar compounds, such as:
6H-indolo[2,3-b][1,8]naphthyridine: This compound has similar structural features but differs in its biological activity and synthetic routes.
10-propyl-10H-indolo[2,3-b][1,7]naphthyridine: This compound contains a propyl group at the 10th position and exhibits different chemical and biological properties.
Properties
CAS No. |
61634-79-5 |
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Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
10H-indolo[2,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C14H9N3/c1-2-6-12-10(5-1)11-8-9-4-3-7-15-13(9)17-14(11)16-12/h1-8H,(H,15,16,17) |
InChI Key |
OSUZEOVWRSRHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C4C(=C3)C=CC=N4 |
Origin of Product |
United States |
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